Technical Guide: 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone
Technical Guide: 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone
This is an in-depth technical guide for 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone , a specialized fluorinated heterocyclic building block.
Compound Identity & Structural Distinction[1][2][3]
This guide focuses on the C2-acylated imidazole derivative. It is critical to distinguish this compound from its commercially ubiquitous N-acylated isomer.
| Feature | Target Compound (C2-Isomer) | Common Reagent (N-Isomer) |
| Systematic Name | 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone | 1-(Trifluoroacetyl)imidazole |
| Structure | Carbon-bound ketone (C2 position) | Nitrogen-bound amide (N1 position) |
| CAS Number | Not widely indexed (See Note 1) | 1546-79-8 |
| Primary Utility | Drug intermediate (e.g., Efavirenz), Enzyme Inhibitor | Trifluoroacetylating reagent (TFAI) |
| Stability | Stable (often exists as hydrate) | Moisture sensitive (hydrolyzes rapidly) |
Note 1: The C2-isomer is frequently synthesized in situ or custom-manufactured. While the N-isomer (CAS 1546-79-8) appears in most searches, it is a reagent for transferring the trifluoroacetyl group, whereas the C2-isomer is a scaffold for further functionalization.
Structural Properties & Tautomerism
The 2-trifluoroacetyl group exerts a strong electron-withdrawing effect on the imidazole ring, significantly increasing the acidity of the N1-proton (
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Hydration Equilibrium: Due to the high electrophilicity of the trifluoromethyl ketone, this compound exists in equilibrium with its gem-diol (hydrate) form in aqueous or protic media.
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Tautomerism: The 1H-imidazole moiety allows for N1
N3 proton tautomerism, which can influence binding modes in metallo-catalysis.
Synthesis & Production Protocols
Since the C2-isomer is not a standard catalog item, its synthesis is a critical competency for researchers. The most robust route involves the lithiation of a protected imidazole.
Retrosynthetic Analysis
The direct acylation of imidazole at C2 is difficult due to the competing N-acylation. Therefore, a Directed ortho-Metalation (DoM) strategy is employed using a removable protecting group (PG) on the nitrogen.
Validated Synthesis Protocol
Reference: Adapted from Gong, L., et al. J. Am. Chem. Soc. 2016, 138, 7524 and standard organolithium protocols.
Step 1: Protection
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Reagents: Imidazole,
(Dimethylsulfamoyl chloride), . -
Procedure: React imidazole with sulfamoyl chloride to form 1-(N,N-dimethylsulfamoyl)imidazole . This group directs lithiation to the C2 position and prevents N-attack.
Step 2: C2-Lithiation & Acylation
-
Reagents:
-BuLi (1.1 equiv), Ethyl trifluoroacetate ( ), THF, -78 °C. -
Protocol:
-
Dissolve protected imidazole in anhydrous THF under Argon.
-
Cool to -78 °C.
-
Add
-BuLi dropwise. Stir for 30-60 min to generate the C2-lithio species. -
Add Ethyl trifluoroacetate (electrophile).
-
Allow to warm to RT.
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Step 3: Deprotection
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Reagents: Dilute acid (HCl) or reflux.
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Outcome: The sulfamoyl group is cleaved, yielding the free NH imidazole ketone.
Synthesis Pathway Diagram (DOT)
Caption: Figure 1. Directed ortho-metalation strategy for the regioselective synthesis of C2-trifluoroacetyl imidazole.
Applications in Drug Development
Asymmetric Alkynylation (Efavirenz Synthesis)
The C2-trifluoroacetyl imidazole serves as a crucial substrate for the enantioselective synthesis of propargylic alcohols, which are key pharmacophores in HIV reverse transcriptase inhibitors like Efavirenz .
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Mechanism: The imidazole nitrogen coordinates with chiral Lewis acid catalysts (e.g., Rhodium or Zinc complexes), activating the ketone for nucleophilic attack by alkynes.
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Significance: This route avoids the use of unstable trifluoroacetaldehyde and provides higher enantioselectivity due to the chelating ability of the imidazole ring.
Transition State Inhibition
Trifluoromethyl ketones (TFMKs) are classic transition state inhibitors for serine and cysteine hydrolases.
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Mode of Action: The carbonyl carbon is highly electrophilic. It undergoes nucleophilic attack by the enzyme's active site serine/cysteine to form a stable, tetrahedral hemiacetal/hemithioacetal adduct that mimics the transition state of substrate hydrolysis.
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Target: Fatty Acid Amide Hydrolase (FAAH) inhibitors often utilize heterocycle-TFMK scaffolds.
Mechanistic Diagram: Catalytic Activation
Caption: Figure 2. Activation of C2-TFAI by metallo-catalysts for asymmetric synthesis.
Safety & Handling (MSDS Summary)
While specific data for the C2-isomer is limited, handle as a potent fluorinated organic intermediate.
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Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
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Reactivity: The trifluoroacetyl group makes the compound susceptible to hydration. Store under inert atmosphere (Argon/Nitrogen) and keep refrigerated to prevent degradation or hydrate formation.
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First Aid: In case of contact, wash with copious water. If inhaled, move to fresh air.
References
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Gong, L., et al. (2016). Asymmetric Synthesis of Chiral Propargylic Alcohols via Rhodium-Catalyzed Alkynylation of 2-Trifluoroacetyl Imidazoles. Journal of the American Chemical Society, 138(24), 7524–7527. Link
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Meggers, E. (2016). Metal Stereogenicity in Asymmetric Transition Metal Catalysis. Chemical Reviews. (Contextual citation for catalyst design using imidazole substrates). Link
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Sigma-Aldrich. (2024). Product Specification: 1-(Trifluoroacetyl)imidazole (N-acyl isomer). (Cited for contrast/verification of the N-isomer CAS 1546-79-8). Link
